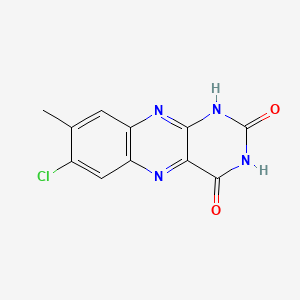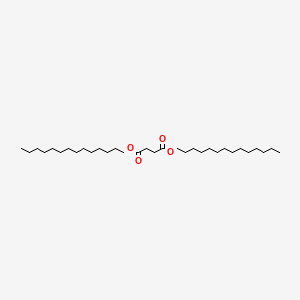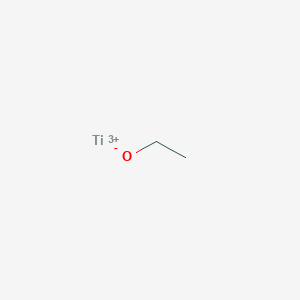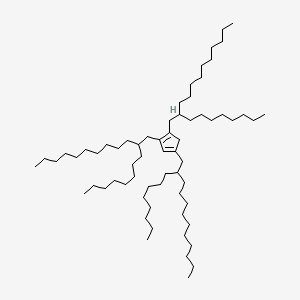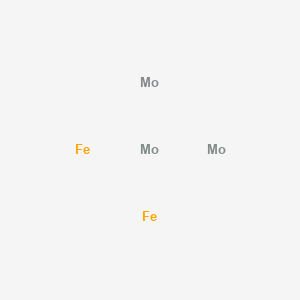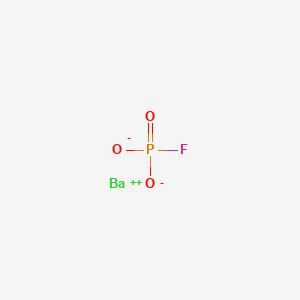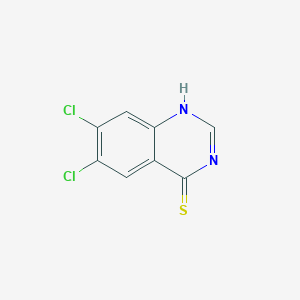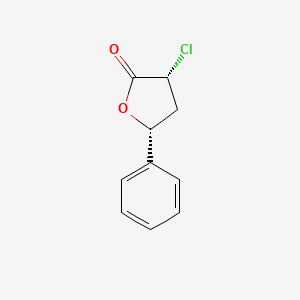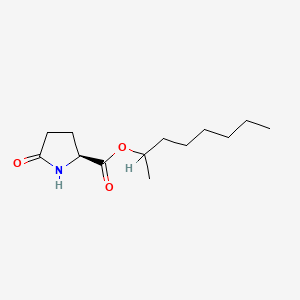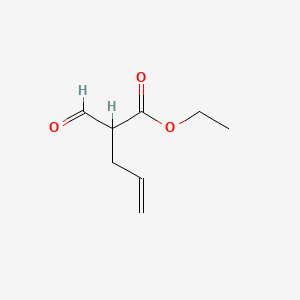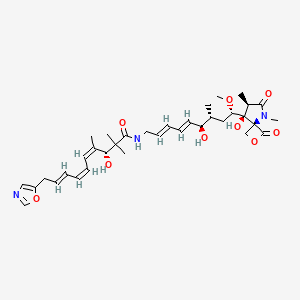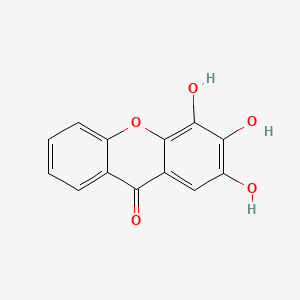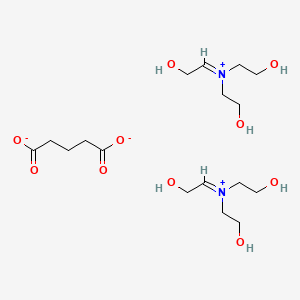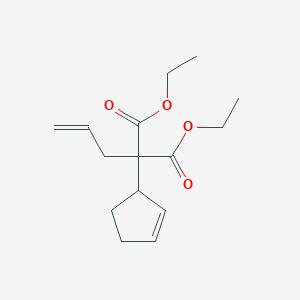
Diethyl allyl-2-cyclopenten-1-ylmalonate
Overview
Description
Diethyl allyl-2-cyclopenten-1-ylmalonate is an organic compound with the molecular formula C15H22O4. It is a colorless liquid with low volatility and is soluble in organic solvents . This compound is notable for its unique structure, which includes both an allyl group and a cyclopentenyl ring, making it a valuable intermediate in the synthesis of various complex organic molecules .
Preparation Methods
Diethyl allyl-2-cyclopenten-1-ylmalonate can be synthesized through the esterification reaction of ethyl acetate with 2-cyclopentenone . The reaction typically involves the use of an acid or base catalyst to facilitate the formation of the ester bond. The general reaction conditions include:
Reactants: Ethyl acetate and 2-cyclopentenone.
Catalysts: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide.
Reaction Conditions: The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Chemical Reactions Analysis
Diethyl allyl-2-cyclopenten-1-ylmalonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The allyl and cyclopentenyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions: Reagents such as hydrogen gas (for reduction), potassium permanganate (for oxidation), and nucleophiles like amines or halides (for substitution) are commonly used.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl allyl-2-cyclopenten-1-ylmalonate has several applications in scientific research:
Biology: The compound’s unique structure makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is employed in the production of agrochemicals, flavors, and fragrances.
Mechanism of Action
The mechanism by which diethyl allyl-2-cyclopenten-1-ylmalonate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, such as esterification and substitution, which are crucial in the synthesis of complex molecules . The cyclopentenyl ring and allyl group provide sites for chemical modifications, enabling the compound to act as a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Diethyl allyl-2-cyclopenten-1-ylmalonate can be compared with other similar compounds, such as diethyl malonate and diethyl 2-cyclopenten-1-ylmalonate:
Diethyl Malonate: This compound is the diethyl ester of malonic acid and is used in the synthesis of barbiturates, vitamins B1 and B6, and other pharmaceuticals. Unlike this compound, it lacks the allyl and cyclopentenyl groups, making it less versatile in certain synthetic applications.
Diethyl 2-Cyclopenten-1-ylmalonate: This compound is similar to this compound but lacks the allyl group.
This compound’s unique combination of allyl and cyclopentenyl groups makes it particularly valuable in synthetic organic chemistry, providing more options for chemical modifications and applications .
Properties
IUPAC Name |
diethyl 2-cyclopent-2-en-1-yl-2-prop-2-enylpropanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-4-11-15(13(16)18-5-2,14(17)19-6-3)12-9-7-8-10-12/h4,7,9,12H,1,5-6,8,10-11H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKBNCDQDWUIOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC=C)(C1CCC=C1)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40916772 | |
| Record name | Diethyl (cyclopent-2-en-1-yl)(prop-2-en-1-yl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40916772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93981-13-6 | |
| Record name | 1,3-Diethyl 2-(2-cyclopenten-1-yl)-2-(2-propen-1-yl)propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93981-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl allyl-2-cyclopenten-1-ylmalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093981136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl (cyclopent-2-en-1-yl)(prop-2-en-1-yl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40916772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl allyl-2-cyclopenten-1-ylmalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.864 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


